molecular formula C16H17KN2O4S B12342137 Benzylpenicillinate-d7, Potassium Salt

Benzylpenicillinate-d7, Potassium Salt

Cat. No.: B12342137
M. Wt: 379.5 g/mol
InChI Key: IYNDLOXRXUOGIU-PKWHKRCLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylpenicillinate-d7, Potassium Salt: is a labeled form of the antibiotic Penicillin G. This compound is a β-lactam antibiotic, which is typically effective at suppressing the growth of Gram-positive bacteria. It is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of its behavior and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Benzylpenicillinate-d7, Potassium Salt involves the incorporation of deuterium atoms into the Penicillin G structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The process also includes purification steps to remove any impurities and ensure the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: : Benzylpenicillinate-d7, Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of penicilloic acid .

Scientific Research Applications

Benzylpenicillinate-d7, Potassium Salt is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Benzylpenicillinate-d7, Potassium Salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) located on the bacterial cell membrane. By binding to these proteins, it prevents the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

    Penicillin G: The non-labeled form of Benzylpenicillinate-d7, Potassium Salt.

    Ampicillin: Another β-lactam antibiotic with a broader spectrum of activity.

    Amoxicillin: Similar to Ampicillin but with better oral absorption.

Uniqueness: : this compound is unique due to its stable isotope labeling, which allows for detailed studies of its behavior and interactions. This makes it particularly valuable in research settings where precise tracking of the compound is required .

Properties

Molecular Formula

C16H17KN2O4S

Molecular Weight

379.5 g/mol

IUPAC Name

potassium;6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/i3D,4D,5D,6D,7D,8D2;

InChI Key

IYNDLOXRXUOGIU-PKWHKRCLSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.